Benzyl propiolate

Beschreibung

Chemical Identity and Nomenclature

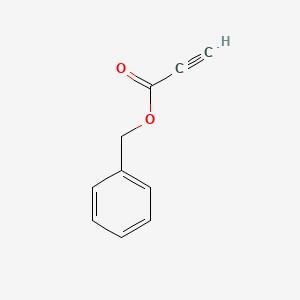

This compound is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as benzyl prop-2-ynoate, reflecting its structural composition of a benzyl group attached to propiolic acid through an ester linkage. The compound possesses the molecular formula C₁₀H₈O₂ with a molecular weight of 160.172 daltons, distinguishing it from related compounds through its distinctive triple bond functionality. Alternative nomenclature includes 2-propynoic acid phenylmethyl ester, which emphasizes the phenylmethyl substitution pattern characteristic of benzyl esters. The compound is catalogued under various chemical databases with consistent identifiers, including the European Community number 805-211-9 and the DSSTox Substance identification number DTXSID80337487.

The structural architecture of this compound comprises a phenyl ring connected to a methylene bridge that links to an ester oxygen, which in turn connects to a propiolic acid derivative containing a terminal alkyne group. This configuration provides the molecule with both aromatic character from the benzyl moiety and reactive alkyne functionality from the propiolate portion. The presence of the terminal alkyne group represents a key distinguishing feature that enables unique reactivity patterns not observed in saturated ester analogs. Chemical suppliers typically offer this compound at purity levels of 95% or higher, with storage recommendations specifying sealed conditions at temperatures between 2-8°C to maintain stability.

Historical Development and Significance

The development of this compound as a research compound has evolved alongside broader advances in alkyne chemistry and ester synthesis methodologies. While specific historical documentation of its initial synthesis and characterization remains limited in the available literature, the compound has gained prominence through its applications in modern synthetic organic chemistry research. The significance of this compound has been particularly highlighted through recent investigations into its derivatives for agricultural applications, where researchers have demonstrated its potential as a lead compound for antifungal agent development.

Contemporary research has established this compound as a valuable scaffold for the development of bioactive compounds, particularly in the agricultural sector where fungal resistance represents a persistent challenge. Studies have shown that systematic modifications of the this compound structure can yield compounds with enhanced biological activity, positioning this ester as a foundation for rational drug design approaches. The compound's significance extends beyond its immediate applications, serving as a model system for understanding structure-activity relationships in alkyne-containing esters.

Position in Organic Chemistry Research

This compound occupies a distinctive position within organic chemistry research due to its dual functionality as both an aromatic ester and an alkyne-containing substrate. The compound serves as an important building block in synthetic organic chemistry, particularly in reactions that exploit the reactivity of terminal alkynes. Recent research has demonstrated the compound's utility in the synthesis of diverse heterocyclic structures and its role as a precursor for more complex molecular architectures through various coupling reactions and cycloaddition processes.

The alkyne functionality of this compound enables participation in numerous name reactions characteristic of terminal alkynes, including Sonogashira coupling, alkyne metathesis, and cycloaddition reactions. These reaction pathways position the compound as a versatile intermediate in the construction of complex organic molecules. Furthermore, the ester linkage provides additional sites for chemical modification, allowing for the systematic exploration of structure-property relationships through hydrolysis, transesterification, and reduction reactions.

Research applications of this compound have expanded to include its use as a synthetic intermediate in the preparation of pharmaceutical compounds and agrochemicals. The compound's stability under standard laboratory conditions, combined with its straightforward synthetic accessibility, has made it an attractive target for synthetic methodologists seeking to develop new reaction protocols. Recent advances in catalytic chemistry have further enhanced the utility of this compound by enabling more efficient and selective transformations of its reactive sites.

Comparison with Related Esters

This compound can be systematically compared to related aromatic esters to understand its unique chemical properties and reactivity patterns. In contrast to benzyl propionate, which contains a saturated three-carbon chain and possesses the molecular formula C₁₀H₁₂O₂, this compound features an unsaturated alkyne group that significantly alters its chemical behavior. This structural difference results in distinct reactivity profiles, with this compound exhibiting enhanced electrophilic character at the alkyne terminus and different solubility characteristics.

The following table summarizes key comparative properties between this compound and related ester compounds:

| Property | This compound | Benzyl Propionate | Benzyl Acetate |

|---|---|---|---|

| Molecular Formula | C₁₀H₈O₂ | C₁₀H₁₂O₂ | C₉H₁₀O₂ |

| Molecular Weight | 160.172 | 164.20 | 150.17 |

| Functional Groups | Ester, Terminal Alkyne | Ester | Ester |

| Chemical Abstracts Service Number | 14447-01-9 | 122-63-4 | 140-11-4 |

The presence of the alkyne functionality in this compound enables unique reaction pathways not accessible to its saturated counterparts. While benzyl propionate and benzyl acetate primarily undergo reactions typical of simple esters, this compound can participate in alkyne-specific transformations such as copper-catalyzed azide-alkyne cycloaddition reactions and alkyne hydration processes. These distinct reactivity patterns have important implications for synthetic applications and biological activity profiles.

Recent comparative studies have highlighted the enhanced biological activity of this compound derivatives relative to their saturated analogs. Research investigating antifungal properties has demonstrated that the alkyne group contributes significantly to biological potency, with this compound derivatives showing superior activity compared to corresponding propionate and acetate compounds. This enhanced activity has been attributed to the unique interaction patterns enabled by the linear alkyne geometry and the increased electrophilic character of the triple bond.

The stability profiles of these related esters also differ significantly, with this compound showing greater reactivity toward nucleophilic attack due to the electron-withdrawing nature of the alkyne group. This enhanced reactivity, while beneficial for synthetic applications, requires more careful handling and storage conditions compared to the more stable saturated analogs. Understanding these comparative properties is essential for selecting appropriate ester substrates for specific synthetic and biological applications.

Eigenschaften

IUPAC Name |

benzyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSLTHXLCZSZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337487 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-01-9 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

Conventional Fischer Esterification

The Fischer esterification method, involving the direct reaction of propiolic acid with benzyl alcohol under acidic conditions, remains a cornerstone in benzyl propiolate synthesis. A representative protocol from the Royal Society of Chemistry employs TsOH as a catalyst in toluene at 120°C. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by benzyl alcohol to form the ester (Figure 1). This method yields this compound with high purity, as confirmed by ¹H NMR (δ 7.43–7.30 ppm for aromatic protons, δ 5.23 ppm for the benzyl methylene group, and δ 2.89 ppm for the terminal alkyne proton).

Optimization of Reaction Parameters

Key variables influencing yield include catalyst loading (5–10 mol% TsOH), reaction time (6–12 hours), and solvent selection. Toluene is preferred due to its azeotropic properties, which facilitate water removal and shift the equilibrium toward ester formation. Elevated temperatures (100–120°C) further accelerate the reaction, though excessive heat may promote alkyne decomposition.

Alternative Acid Catalysts

Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (PTSA) have also been explored, though TsOH offers superior solubility and lower corrosivity. A comparative study revealed that TsOH achieves 85–90% conversion under reflux conditions, whereas H₂SO₄ necessitates longer reaction times (18–24 hours) for comparable yields.

Coupling Reagent-Mediated Synthesis

Steglich Esterification

The Steglich method, utilizing DCC and 4-dimethylaminopyridine (DMAP), enables esterification under mild conditions (25–40°C). Propiolic acid is activated in situ by DCC, forming an O-acylisourea intermediate that reacts with benzyl alcohol to yield the ester. This approach minimizes side reactions and is particularly advantageous for acid-sensitive substrates.

Reaction Mechanism and Efficiency

The DCC-mediated pathway proceeds via a two-step mechanism: (1) formation of the activated acyl intermediate and (2) nucleophilic substitution by benzyl alcohol. Yields typically exceed 90% when stoichiometric DMAP (10 mol%) is employed. However, the necessity to remove dicyclohexylurea (DCU) by filtration adds complexity to the workup process.

Schotten-Baumann Reaction

Acyl Chloride Route

The Schotten-Baumann reaction involves the base-catalyzed reaction of propioloyl chloride with benzyl alcohol. Propioloyl chloride, synthesized via thionyl chloride (SOCl₂) treatment of propiolic acid, reacts exothermically with benzyl alcohol in the presence of aqueous sodium hydroxide (NaOH). This method offers rapid reaction times (1–2 hours) and high yields (80–85%), though the handling of corrosive acyl chlorides poses safety challenges.

Solvent and Base Selection

Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents, while pyridine or triethylamine (TEA) serve as proton scavengers to neutralize HCl byproducts. Excess base must be avoided to prevent saponification of the ester product.

Catalytic and Optimization Studies

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating esterification reactions. A patent by Mudanjiang Medical University demonstrates that microwave heating at 120°C reduces reaction times from 12 hours to 2 hours while maintaining yields above 90%. This technique enhances energy efficiency and is scalable for industrial applications.

Characterization of this compound

Spectroscopic Analysis

¹H NMR and ¹³C NMR spectroscopy are indispensable for structural confirmation. Key spectral features include:

Industrial and Scalable Methods

Recent Advances in Synthesis

Enzymatic Esterification

Lipase-catalyzed reactions, conducted in ionic liquids, offer an eco-friendly alternative to traditional methods. Candida antarctica lipase B (CAL-B) achieves 75% yield at 50°C, though substrate inhibition at high benzyl alcohol concentrations remains a limitation.

Photocatalytic Approaches

Visible-light-mediated esterification using eosin Y as a photosensitizer has been reported, achieving 70% yield under ambient conditions. This method exploits singlet oxygen generation to activate propiolic acid, though scalability challenges persist.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl propiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyl propionate.

Reduction: Reduction of this compound can yield benzyl alcohol and propionic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzyl propionate.

Reduction: Benzyl alcohol and propionic acid.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research Findings:

Recent studies have demonstrated that benzyl propiolate derivatives exhibit significant antifungal activity against phytopathogenic fungi. A study synthesized a series of benzyl propiolates and tested their efficacy in vitro and in vivo. The results indicated that compounds such as 2-bromothis compound showed a total activity index (TAI) of 4.57 against various fungi, outperforming traditional fungicides like thiabendazole .

Case Study:

- Compounds Tested:

- 2-bromothis compound (3h)

- 3-fluorothis compound (3c)

- Efficacy:

- Highest TAI: 4.57 (3h)

- EC50 values: 0.86 μg/mL (against Fusarium solani)

- Mechanism of Action:

- Disruption of mycelial morphology

- Increased intracellular reactive oxygen species (ROS)

This research positions this compound as a promising candidate for developing new agricultural fungicides.

Organic Synthesis

Research Findings:

this compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its utility in synthesizing various derivatives is highlighted by its role in facilitating reactions that lead to the production of other chemical compounds .

Applications:

- Synthesis of Derivatives: Used in the creation of diverse chemical structures.

- Research Utility: Aids in multiple laboratory projects focused on organic chemistry.

Pharmaceutical Applications

Research Findings:

In the pharmaceutical industry, this compound is utilized as a solvent and excipient in drug formulations. Its ability to enhance the solubility of active ingredients is crucial for improving drug efficacy and bioavailability .

Case Study:

- Role as an Excipient:

- Enhances solubility of poorly soluble drugs.

- Impact on Formulations:

- Improves stability and delivery of pharmaceutical products.

Flavoring Agent

This compound is also employed as a flavoring agent in the food industry, contributing to the sensory profile of various products such as candies and baked goods. Its sweet and fruity aroma enhances consumer appeal, making it a popular choice among flavor chemists .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Activity | Effective against phytopathogenic fungi | TAI up to 4.57; EC50 values <1 μg/mL |

| Organic Synthesis | Reagent for synthesizing complex molecules | Facilitates formation of diverse derivatives |

| Pharmaceutical | Solvent and excipient for drug formulations | Enhances solubility and stability |

| Flavoring Agent | Used in food products for sweet and fruity flavor | Widely applied in candies and baked goods |

Wirkmechanismus

The mechanism of action of benzyl propiolate involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release benzyl alcohol and propiolic acid, which may interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Alkyl Propiolates

Ethyl Propiolate

- Reactivity : Ethyl propiolate participates in DMAP-catalyzed [2+2+2] benzannulation with 1,3-dicarbonyl compounds, yielding polysubstituted benzenes (72–98% yields) . Benzyl propiolate, however, shows higher regioselectivity in cycloadditions due to steric effects from the benzyl group.

- Applications : Ethyl propiolate is less effective in antifungal studies compared to halogenated benzyl propiolates .

Methyl Propiolate

- Catalyst-Free Reactions : Methyl propiolate reacts with azomethine ylides in [3+2] cycloadditions (63–75% yields), whereas this compound achieves higher yields (51–90%) under similar conditions due to enhanced electron-withdrawing effects .

Comparison with Acetylenedicarboxylates

Dimethyl Acetylenedicarboxylate (DMAD)

- Reactivity : DMAD undergoes [2+2+2] annulation with pyridine catalysis (72–98% yields) , but this compound derivatives are preferred for synthesizing functionalized aromatics due to better solubility and lower toxicity.

- Biological Relevance : DMAD lacks significant antifungal activity, unlike this compound derivatives .

Comparison with Benzyl Esters

Benzyl Benzoate

- Structure-Activity : Benzyl benzoate (C₆H₅COOCH₂C₆H₅) is a simple ester used as a solvent or fragrance. Unlike this compound, it lacks an alkyne moiety, rendering it inactive in cycloadditions and antifungal assays .

- Thermal Stability : this compound derivatives (e.g., benzyl 3-(thiophen-2-yl)propiolate) exhibit higher thermal stability (melting point = 70–72°C) compared to benzyl benzoate (liquid at room temperature) .

Benzyl Acetate

- Applications : Primarily used in flavoring agents, benzyl acetate lacks the reactive triple bond necessary for participation in annulation or decarboxylative coupling reactions .

Reactivity and Physicochemical Data

Physical Properties

| Compound | Molecular Weight | Melting Point (°C) | Yield in Cycloadditions |

|---|---|---|---|

| This compound | 162.18 | N/A | 51–90% |

| Methyl propiolate | 84.07 | -20 | 63–75% |

| Benzyl 3-(4-bromophenyl)propiolate | 315.00 | 87–89 | 53% |

Decarboxylative Coupling

This compound undergoes Pd-catalyzed decarboxylative benzylation at 110°C, while terminal propiolates (e.g., propiolic acid) fail under identical conditions .

Biologische Aktivität

Benzyl propiolate is an organic compound with significant biological activity, particularly in the context of its antifungal properties and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is an ester derived from benzoic acid and propylic alcohol. Its chemical structure can be represented as follows:

This compound is characterized by a propenoate group, which contributes to its reactivity and biological activity.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal activity of this compound against various phytopathogenic fungi. A study conducted by researchers demonstrated that this compound exhibited potent antifungal effects at a concentration of 50 μg/mL against several fungal strains, including Fusarium and Botrytis species .

Efficacy Against Specific Fungi

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Fusarium oxysporum | 50 μg/mL |

| Botrytis cinerea | 50 μg/mL |

| Rhizoctonia solani | 100 μg/mL |

These findings suggest that this compound could serve as a viable alternative to conventional antifungal agents in agricultural applications.

The antifungal activity of this compound is believed to stem from its ability to disrupt fungal cell membranes and inhibit key enzymatic processes involved in cell wall synthesis. This disruption leads to increased permeability and ultimately cell death .

Case Studies

- Field Trials : In field trials conducted on crops affected by fungal infections, the application of this compound resulted in a significant reduction in disease severity compared to untreated controls. The efficacy was particularly notable in crops such as tomatoes and cucumbers, where traditional fungicides had failed .

- Laboratory Studies : Laboratory experiments confirmed that this compound not only inhibited fungal growth but also reduced spore germination rates significantly. For instance, spore germination of Botrytis cinerea was reduced by over 70% when treated with 50 μg/mL of this compound .

Toxicological Profile

While the antifungal properties are promising, it is essential to consider the toxicological aspects of this compound. Toxicity assessments have indicated that at higher concentrations, this compound may exhibit cytotoxic effects on mammalian cells. Studies have shown that concentrations above 200 μg/mL can lead to significant cell death in human cell lines .

Safety Assessment Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Developmental Toxicity | Low risk |

| Reproductive Toxicity | Low risk |

| Local Respiratory Toxicity | Moderate risk |

Q & A

Q. What synthetic methodologies are commonly employed for preparing benzyl propiolate derivatives, and how can their purity be verified?

this compound derivatives are typically synthesized via palladium(II)-catalyzed oxidative carbonylation or copper(I)-catalyzed cycloadditions with azides. For example, palladium-catalyzed methods yield substituted benzyl propiolates (e.g., 3-(4-methoxy-2-methylphenyl)propiolate) with 77% efficiency using ethyl acetate/petroleum ether purification . Copper(I)-catalyzed 1,3-dipolar cycloadditions, such as those with benzyl azides, produce triazole derivatives with >95% conversion . Purity verification requires NMR (e.g., ¹H/¹³C for structural confirmation), HRMS (for molecular weight validation), and IR spectroscopy (to identify functional groups like ethynyl) .

Q. What characterization techniques are critical for confirming the identity of novel this compound derivatives?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR provide structural details, such as aromatic proton environments and ester carbonyl signals (e.g., δ 3.93 ppm for methoxy groups) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₈H₁₇O₃ [M+H⁺] with <0.0003 Da error) .

- Melting point analysis : Distinguishes crystalline solids (e.g., 38–39°C for 3-(4-methoxy-2-methylphenyl)propiolate) from oily byproducts .

- LogP values : Assess hydrophobicity (e.g., LogP = 2.67 for this compound) to predict bioavailability .

Q. How is the initial antifungal activity of this compound derivatives screened in vitro?

Antifungal screening involves:

- Total Activity Index (TAI) : Compounds are tested at 50 µg/mL against phytopathogenic fungi (e.g., Fusarium solani). Derivatives like 2-bromothis compound (TAI = 4.57) outperform commercial fungicides (e.g., thiabendazole, TAI <4.12) .

- EC₅₀ determination : Dose-response curves identify potency (e.g., EC₅₀ = 0.86 µg/mL for 2-bromothis compound against F. solani) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the antifungal activity of this compound derivatives?

Substituent effects are quantified via structure-activity relationship (SAR) studies:

- Halogenation : 2-bromo and 4-chloro substitutions enhance activity (e.g., 3h and 3g EC₅₀ values <1 µg/mL) by increasing electrophilicity and membrane interaction .

- Electron-withdrawing groups : Improve reactivity in cycloadditions (e.g., methyl propiolate yields 63–75% triazoles) .

- Ethynyl retention : Critical for bioactivity; saturation reduces potency .

Q. What mechanistic insights explain the antifungal action of this compound derivatives?

Mechanistic studies reveal:

- Morphological disruption : Derivatives like 3h induce hyphal deformities and membrane leakage in F. solani via ROS accumulation (↑300%) and mitochondrial depolarization .

- Cell permeability : Increased propidium iodide uptake confirms membrane integrity loss .

- Transcriptomic analysis : Used to identify fungal stress-response pathways (e.g., oxidative stress genes) .

Q. How can researchers address discrepancies in reported purity or bioactivity data across studies?

Strategies include:

- Cross-validation : Compare NMR/HRMS data with independent syntheses .

- Bioassay standardization : Use common fungal strains (e.g., F. graminearum) and positive controls (e.g., azoxystrobin) to normalize activity metrics .

- Purity reassessment : Employ HPLC to resolve conflicting purity claims (e.g., 55–89% purity variants in commercial samples) .

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

Reproducibility requires:

- Detailed supplementary data : Include step-by-step synthesis, solvent ratios (e.g., 10:100 ethyl acetate/petroleum ether), and spectral datasets .

- Catalyst optimization : Specify copper(I) or palladium(II) concentrations to prevent side reactions .

- Peer validation : Independent replication studies to confirm yields and bioactivity .

Q. How do this compound derivatives participate in cycloaddition reactions, and what applications arise from these pathways?

this compound undergoes [3+2] cycloadditions with azomethine ylides to form triazole heterocycles, which are pharmacologically relevant. For example, reactions with methyl propiolate yield 63–75% triazoles, useful in peptide backbone modifications .

Q. What statistical approaches resolve contradictions in antifungal efficacy data across studies?

Advanced methods include:

- Multivariate analysis : Correlate substituent electronic parameters (e.g., Hammett constants) with EC₅₀ values .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., Fusarium spp. sensitivity vs. Aspergillus) .

- Dose-response modeling : Fit nonlinear regression curves to account for variability in fungal growth conditions .

Q. Can this compound derivatives be integrated into synergistic antifungal formulations?

Synergy is explored via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.